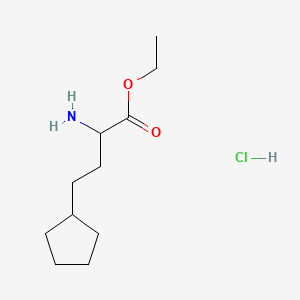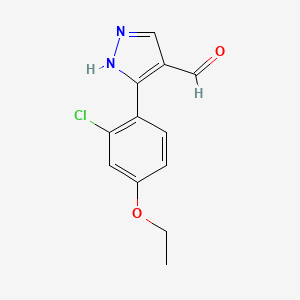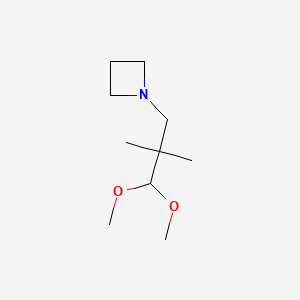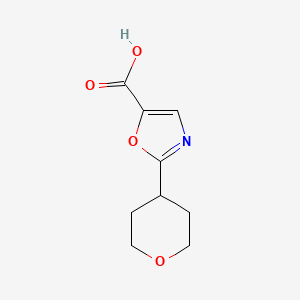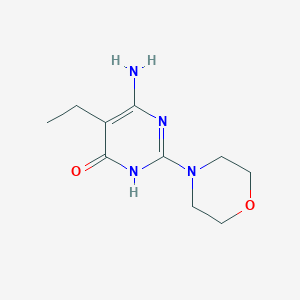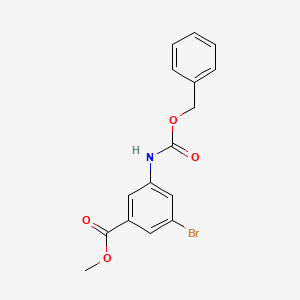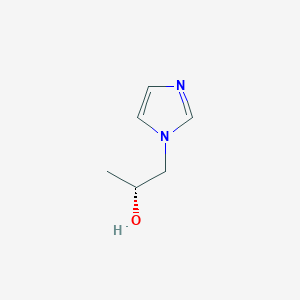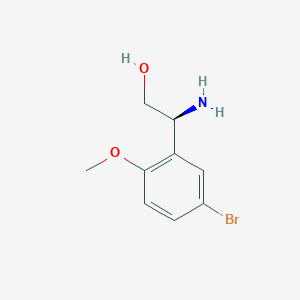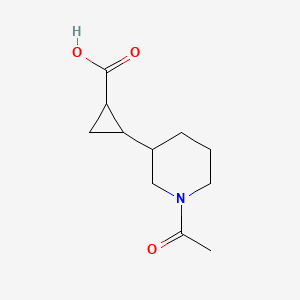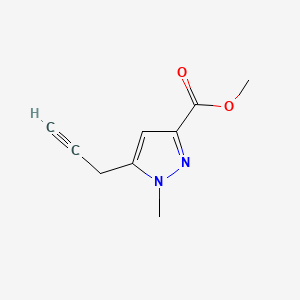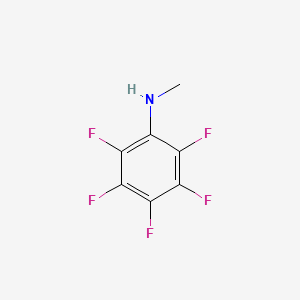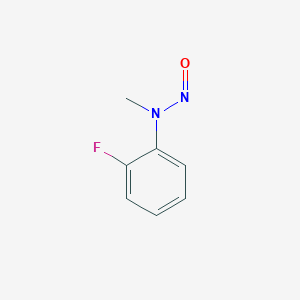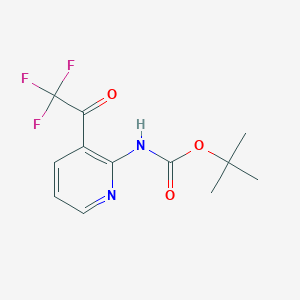
tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate: is a chemical compound with the molecular formula C12H15F3N2O3 It is known for its unique structure, which includes a trifluoroacetyl group attached to a pyridine ring, and a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate typically involves the reaction of 2-chloropyridine with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The trifluoroacetyl group is introduced through a subsequent reaction with trifluoroacetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: The major products are substituted pyridine derivatives.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It is used in the development of probes for studying biological processes at the molecular level.
Industry:
作用機序
The mechanism of action of tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in the target protein. The carbamate group can undergo hydrolysis, releasing the active amine, which then exerts its biological effects .
類似化合物との比較
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- tert-Butyl (2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate
- tert-Butyl (2,2,2-trifluoroacetyl)phenylcarbamate
Uniqueness: tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate is unique due to the specific position of the trifluoroacetyl group on the pyridine ring, which influences its reactivity and binding properties. This positional specificity can lead to different biological activities and applications compared to its analogs .
特性
分子式 |
C12H13F3N2O3 |
|---|---|
分子量 |
290.24 g/mol |
IUPAC名 |
tert-butyl N-[3-(2,2,2-trifluoroacetyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H13F3N2O3/c1-11(2,3)20-10(19)17-9-7(5-4-6-16-9)8(18)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) |
InChIキー |
DWFRYSSFFAMPFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


